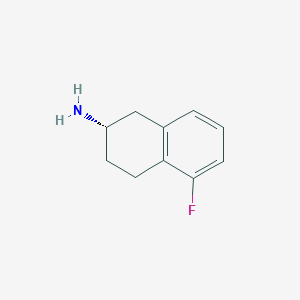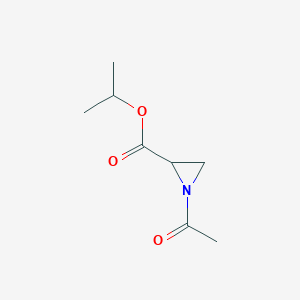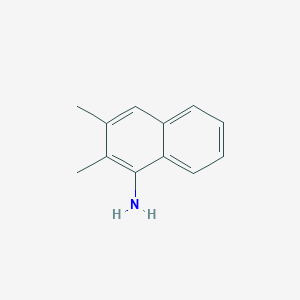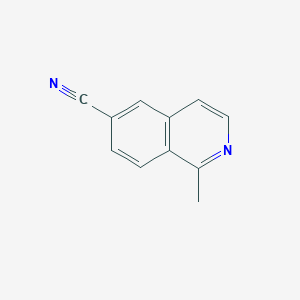
1-Isopropyl-2-methyl-2-propylazetidin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isopropyl-2-methyl-2-propylazetidin-3-one is a chemical compound belonging to the azetidine family Azetidines are four-membered nitrogen-containing heterocycles known for their ring strain and unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Isopropyl-2-methyl-2-propylazetidin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclization of N-substituted amino alcohols using strong bases or acids as catalysts. The reaction conditions often require careful temperature control to ensure the formation of the azetidine ring without unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions. The process may include steps such as purification and isolation to obtain the compound in high yield and purity. Industrial methods focus on scalability and cost-effectiveness while maintaining the desired chemical properties.
Chemical Reactions Analysis
Types of Reactions: 1-Isopropyl-2-methyl-2-propylazetidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amines or alcohols.
Substitution: The azetidine ring can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and alcohols under various conditions, including acidic or basic environments.
Major Products Formed:
Oxidation: Formation of oxides or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted azetidine derivatives.
Scientific Research Applications
1-Isopropyl-2-methyl-2-propylazetidin-3-one has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers. Its unique ring structure makes it valuable in the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties. Its derivatives may serve as lead compounds for drug development.
Medicine: Explored for its potential therapeutic applications, including as a precursor for pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 1-Isopropyl-2-methyl-2-propylazetidin-3-one involves its interaction with molecular targets and pathways. The compound’s azetidine ring can interact with enzymes and receptors, leading to various biological effects. The specific molecular targets and pathways depend on the compound’s structure and substituents, which influence its binding affinity and activity.
Comparison with Similar Compounds
Azetidine: The parent compound with a four-membered nitrogen-containing ring.
N-Substituted Azetidines: Compounds with various substituents on the nitrogen atom, leading to different chemical and biological properties.
Aziridines: Three-membered nitrogen-containing heterocycles with similar ring strain and reactivity.
Uniqueness: 1-Isopropyl-2-methyl-2-propylazetidin-3-one is unique due to its specific substituents, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H19NO |
|---|---|
Molecular Weight |
169.26 g/mol |
IUPAC Name |
2-methyl-1-propan-2-yl-2-propylazetidin-3-one |
InChI |
InChI=1S/C10H19NO/c1-5-6-10(4)9(12)7-11(10)8(2)3/h8H,5-7H2,1-4H3 |
InChI Key |
AZQUIHMAINVRQK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(C(=O)CN1C(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Chloro-1H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B11916696.png)


![1H-Pyrazolo[4,3-c]quinoline](/img/structure/B11916722.png)


![4-Hydrazinyl-2-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B11916739.png)





![5-Methyl-6-oxa-5-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B11916772.png)
